Ethyl 5-bromomethyl-[1,2,3]thiadiazole-4-carboxylate
Overview
Description
Ethyl 5-bromomethyl-[1,2,3]thiadiazole-4-carboxylate is a chemical compound with the molecular formula C6H7BrN2O2S . It has a molecular weight of 251.1 .
Synthesis Analysis
The compound can be synthesized under Hurd–Mori and Vilsmeier–Haack reaction conditions based on (het)aroylhydrazones of ethyl pyruvates . The reaction of ethyl pyruvate hydrazones with an excess of thionyl chloride at room temperature for 1 hour results in the formation of thiadiazole-4-carboxylate . Increasing the reaction time to 24 hours leads to the formation of thiadiazole-4-carboxylate in higher yield .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H7BrN2O2S/c1-2-11-6(10)5-4(3-7)12-9-8-5/h2-3H2,1H3 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, it can react with ethyl pyruvate hydrazones in the presence of thionyl chloride to form thiadiazole-4-carboxylate . It can also react with phosphoryl trichloride to form ethyl 4-formyl-1H-pyrazole-3-carboxylate .Physical and Chemical Properties Analysis
This compound is a powder that is stored at -10°C . The compound has a molecular weight of 251.1 .Scientific Research Applications
1. Reactions with Various Nucleophiles
Ethyl 5-bromomethyl-[1,2,3]thiadiazole-4-carboxylate has been studied for its reactions with different nucleophiles. The substitution of bromine with an acetoxy group occurs under specific conditions, such as the action of sodium acetate in acetic acid. This compound demonstrates diverse reactions with phenolates, sodium N,N-diethyl dithiocarbaminate, butanethiol, and thiophenol, leading to the formation of a variety of products while retaining the furylthiadiazole fragment (Maadadi, Pevzner, & Petrov, 2016).
2. Intramolecular Cyclization
Another significant application is the intramolecular cyclization of this compound derivatives. This process has led to the creation of novel compounds like ethyl 5-sulfanylidene-4,5,6,7-tetrahydrofuro[2,3-c]pyridine-2-carboxylate, showcasing the compound's utility in synthesizing complex molecular structures (Remizov, Pevzner, & Petrov, 2019).
3. Synthesis of Novel Heterocycles
This compound has been used in the synthesis of novel heterocycles, which has a significant impact in the field of organic chemistry and drug development. The creation of compounds like [1]benzoxepino-[3,4-d][1,2,3]thiadiazole and [1]benzothiepino-[3,4-d][1,2,3]thiadiazole showcases the compound's versatility in synthesizing new molecular structures (Shafiee & Kiaeay, 1981).
4. Unexpected Ring Enlargement in Reduction
The compound has also been observed to undergo unusual reduction processes, such as ring enlargement with sulfur addition. This unique behavior highlights its potential in creating diverse molecular structures, which could be valuable in various scientific research fields (Miyawaki, Suzuki, & Morikawa, 2004).
5. Role in Synthesis of Antineoplastic Agents
This compound has been involved in the synthesis of antineoplastic agents, indicating its potential in medicinal chemistry and drug design. The synthesis of 4-monosubstituted and 4,5-disubstituted derivatives of 1,2,3-thiadiazole-4-carboxylic acid highlights its role in developing new therapeutic compounds (Looker & Wilson, 1965).
Safety and Hazards
Mechanism of Action
Target of Action
Ethyl 5-bromomethyl-[1,2,3]thiadiazole-4-carboxylate is a bioactive nitrogen-containing heterocycle Similar compounds have been found to inhibit key enzymes in the biosynthesis pathway of branched chain amino acids .
Mode of Action
It is known that similar compounds interact with their targets by inhibiting key enzymes in the biosynthesis pathway of branched chain amino acids .
Biochemical Pathways
This compound likely affects the biosynthesis pathway of branched chain amino acids, given the observed activity of similar compounds
Biochemical Analysis
Biochemical Properties
Ethyl 5-bromomethyl-[1,2,3]thiadiazole-4-carboxylate plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with certain enzymes involved in metabolic pathways, influencing their activity and thereby affecting the overall biochemical reactions . The nature of these interactions often involves the binding of the compound to the active sites of enzymes, leading to either inhibition or activation of the enzyme’s function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to modulate signaling pathways that are crucial for cell growth and differentiation. Additionally, it can alter gene expression patterns, leading to changes in the production of proteins that are vital for cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . It can bind to enzymes, leading to their inhibition or activation. This binding often involves the formation of covalent bonds with the active sites of the enzymes. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that while the compound is relatively stable under certain conditions, it can degrade over time, leading to a decrease in its effectiveness. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular functions, including alterations in metabolic activities and gene expression patterns.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, the compound may exhibit beneficial effects, such as enhancing certain metabolic pathways or modulating gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal cellular functions. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors that are crucial for metabolic processes, influencing metabolic flux and metabolite levels. For instance, this compound can modulate the activity of enzymes involved in the synthesis and degradation of key metabolites, thereby affecting the overall metabolic balance within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity . This compound can be transported across cell membranes through specific transporters or binding proteins. Once inside the cells, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of this compound within tissues can also influence its overall effectiveness and potential side effects.
Subcellular Localization
The subcellular localization of this compound is a key factor in its activity and function . This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, where it can affect metabolic processes.
Properties
IUPAC Name |
ethyl 5-(bromomethyl)thiadiazole-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2S/c1-2-11-6(10)5-4(3-7)12-9-8-5/h2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYRMQVQMKSYJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SN=N1)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80022-72-6 | |
Record name | ethyl 5-(bromomethyl)-1,2,3-thiadiazole-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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